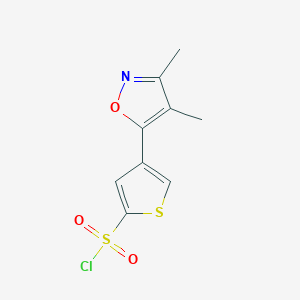

4-(3,4-Dimethylisoxazol-5-yl)thiophene-2-sulfonyl chloride

Descripción

4-(3,4-Dimethylisoxazol-5-yl)thiophene-2-sulfonyl chloride is a sulfonyl chloride derivative featuring a thiophene backbone substituted with a 3,4-dimethylisoxazole moiety at the 4-position. This compound serves as a critical intermediate in synthesizing sulfonamide-based pharmaceuticals and agrochemicals due to its reactive sulfonyl chloride group (-SO₂Cl), which facilitates nucleophilic substitution reactions with amines or alcohols . The isoxazole ring contributes to electron-withdrawing effects, enhancing the electrophilicity of the sulfonyl chloride group, while the thiophene ring provides π-conjugation and stability.

Propiedades

IUPAC Name |

4-(3,4-dimethyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3S2/c1-5-6(2)11-14-9(5)7-3-8(15-4-7)16(10,12)13/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVRAZYJYJYUJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C)C2=CSC(=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylisoxazol-5-yl)thiophene-2-sulfonyl chloride typically involves the reaction of 3,4-dimethylisoxazole with thiophene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonyl chloride derivative. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

4-(3,4-Dimethylisoxazol-5-yl)thiophene-2-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific examples are less common in the literature.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Bases: Pyridine, triethylamine, and other organic bases are often used to neutralize the by-products and drive the reaction to completion.

Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Aplicaciones Científicas De Investigación

4-(3,4-Dimethylisoxazol-5-yl)thiophene-2-sulfonyl chloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds, including potential drug candidates.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Chemical Biology: It serves as a tool for studying biological processes by modifying biomolecules with the sulfonyl chloride group.

Mecanismo De Acción

The mechanism of action of 4-(3,4-Dimethylisoxazol-5-yl)thiophene-2-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds .

Comparación Con Compuestos Similares

Structural and Physical Property Comparison

*Melting point inferred from structurally similar compounds in ; exact data for the target compound requires experimental validation.

Key Observations

Heterocyclic System Impact: Thiophene vs. Furan: Thiophene-based sulfonyl chlorides (e.g., target compound) exhibit higher melting points (82–84°C) compared to furan analogs (61–63°C), likely due to stronger intermolecular interactions (e.g., S···S or S···π contacts) and increased molecular rigidity . Isoxazole vs.

Substituent Position Effects: In isoxazole derivatives, substituent positions (3,4- vs. 3,5-dimethyl) influence steric hindrance and electronic effects.

Reactivity and Applications :

- The target compound’s thiophene-isoxazole hybrid structure balances electron withdrawal (from isoxazole) and conjugation (from thiophene), making it suitable for synthesizing sulfonamides with enhanced bioavailability, as seen in related antibacterial and antitumor agents .

- Furan-based analogs (e.g., 5-(3,5-dimethylisoxazol-4-yl)furan-2-sulfonyl chloride) are less thermally stable but serve as cost-effective intermediates in agrochemical synthesis .

Structural Characterization

- Single-crystal X-ray diffraction (SC-XRD) and NMR spectroscopy are critical for confirming molecular structures. Software suites like SHELXL and WinGX are widely used for crystallographic refinement .

- For example, isostructural compounds with triclinic symmetry (P 1̄) have been resolved using these tools, revealing planar molecular conformations and intermolecular interactions .

Actividad Biológica

4-(3,4-Dimethylisoxazol-5-yl)thiophene-2-sulfonyl chloride, with the CAS number 1279219-03-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

The molecular formula of 4-(3,4-Dimethylisoxazol-5-yl)thiophene-2-sulfonyl chloride is , and it has a molecular weight of approximately 277.74 g/mol. The compound features a thiophene ring substituted with a sulfonyl chloride group and a dimethylisoxazole moiety, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-(3,4-Dimethylisoxazol-5-yl)thiophene-2-sulfonyl chloride exhibit significant antimicrobial activity. For instance, research on related thiophene derivatives has shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic processes .

Enzyme Inhibition

The compound's structural characteristics suggest potential as an inhibitor for various enzymes. For example, compounds containing isoxazole rings have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. In silico studies indicate that such compounds can effectively bind to AChE, potentially leading to therapeutic applications in neurodegenerative disorders .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several thiophene derivatives, including those structurally related to 4-(3,4-Dimethylisoxazol-5-yl)thiophene-2-sulfonyl chloride. The results demonstrated that these compounds exhibited zones of inhibition greater than 10 mm against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) ranged from 15 to 30 µg/mL, indicating promising antibacterial potential .

Study 2: AChE Inhibition

Another significant study focused on the synthesis and biological evaluation of thiophene derivatives for AChE inhibition. The synthesized compounds showed varying degrees of inhibitory activity, with some derivatives achieving IC50 values as low as 2.7 µM. This suggests that modifications in the thiophene structure could enhance potency against AChE .

Data Summary

Q & A

Basic: What synthetic methodologies are reported for preparing 4-(3,4-dimethylisoxazol-5-yl)thiophene-2-sulfonyl chloride?

The compound is synthesized via a multi-step protocol involving cyclization and oxidative chlorination. For example, analogous sulfonyl chlorides are prepared by reacting intermediates like benzyl thiazolyl sulfides with chlorinating agents (e.g., Cl₂ or SO₂Cl₂). A reported yield of 82% was achieved for a structurally similar compound, 5-(3,5-dimethylisoxazol-4-yl)thiophene-2-sulfonyl chloride, using Lawesson’s reagent for cyclization followed by oxidative chlorination . Reaction conditions (e.g., solvent, temperature, and stoichiometry) must be optimized to minimize byproducts such as over-chlorinated derivatives.

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR confirm the isoxazole and thiophene ring systems, with characteristic shifts for sulfonyl chloride groups (e.g., ~δ 160 ppm for S=O in C NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.

- X-ray Crystallography : Programs like SHELXL and WinGX resolve crystal packing and hydrogen-bonding networks, which are critical for understanding reactivity and stability .

Advanced: How do electronic effects of the isoxazole and sulfonyl chloride groups influence its reactivity?

The electron-withdrawing sulfonyl chloride group increases electrophilicity at the sulfur atom, facilitating nucleophilic substitution (e.g., with amines to form sulfonamides). The 3,4-dimethylisoxazole moiety contributes steric hindrance, directing regioselectivity in reactions. Computational studies (e.g., DFT) can model frontier molecular orbitals (FMOs) to predict sites of electrophilic or nucleophilic attack, as demonstrated for sulfonyl chloride derivatives in antioxidant activity studies .

Advanced: How can computational modeling guide the design of derivatives with enhanced biological activity?

Molecular docking and FMO analysis correlate electronic properties (e.g., LUMO energy, electrophilicity index) with biological activity. For instance, derivatives with lower LUMO energies exhibit stronger antioxidant effects due to improved electron-accepting capacity . Tools like Gaussian or ORCA can optimize geometries, while AutoDock predicts binding affinities to target proteins (e.g., carbonic anhydrase or fatty acid amide hydrolase) .

Basic: What are its primary applications in medicinal chemistry research?

This compound serves as a precursor for sulfonamide-based therapeutics. For example, sulfisoxazole derivatives (structurally related) show antibacterial and antitumor activity . Derivatives of similar sulfonyl chlorides have been radiolabeled (e.g., C) for positron emission tomography (PET) imaging of enzyme targets in the brain .

Advanced: How can researchers resolve contradictions between X-ray crystallography and NMR data?

Discrepancies may arise from dynamic processes (e.g., tautomerism) in solution vs. static crystal structures. For zwitterionic forms (observed in related Schiff base derivatives ), variable-temperature NMR and complementary techniques like IR spectroscopy can validate conformational equilibria. Refinement software (SHELXL ) should incorporate disorder modeling for accurate crystallographic interpretation.

Advanced: What strategies optimize the synthesis of derivatives for targeted biological activity?

- Structure-Activity Relationship (SAR) : Introduce substituents at the isoxazole C3/C4 positions to modulate steric and electronic effects. Hydroxyl or halogen groups enhance antioxidant activity .

- Parallel Synthesis : Use automated platforms to generate sulfonamide libraries via nucleophilic substitution with diverse amines .

Basic: What solubility and purification challenges are associated with this compound?

The sulfonyl chloride is typically hydrophobic and requires polar aprotic solvents (e.g., DCM or THF) for dissolution. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (from ethanol/water) is effective. Impurities like unreacted thiol intermediates can be identified via TLC monitoring .

Advanced: What in vivo models are suitable for evaluating its pharmacokinetics?

Rodent models are used for PET tracer studies. For example, C-labeled analogs of N-(3,4-dimethylisoxazol-5-yl) derivatives showed high blood-brain barrier penetration and specificity for fatty acid amide hydrolase (FAAH), validated via biodistribution and blocking studies . Microdosing combined with LC-MS/MS quantifies metabolite profiles.

Advanced: How do hydrogen-bonding patterns in its crystal structure affect stability?

Graph set analysis (e.g., Etter’s rules ) reveals motifs like rings formed via N–H···O and O–H···N interactions. These networks stabilize the crystal lattice and reduce hygroscopicity. Thermal analysis (DSC/TGA) can correlate packing efficiency with melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.